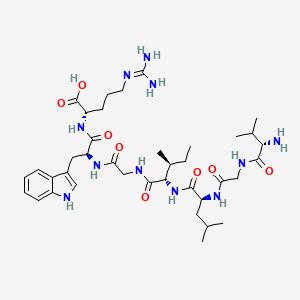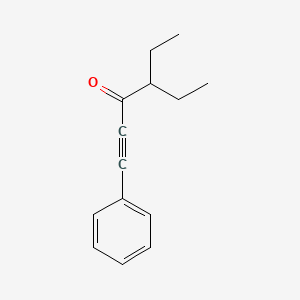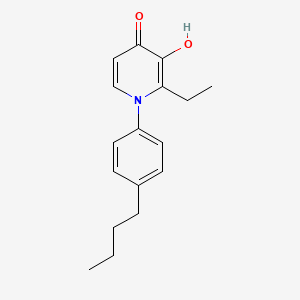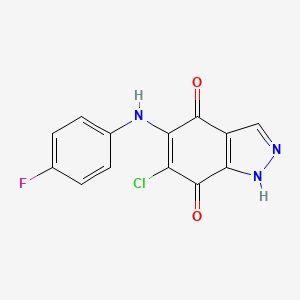
6-Chloro-5-(4-fluoroanilino)-1H-indazole-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-(4-fluoroanilino)-1H-indazole-4,7-dione is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a chloro group at the 6th position, a fluoroanilino group at the 5th position, and a dione structure at the 4th and 7th positions of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(4-fluoroanilino)-1H-indazole-4,7-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloroindazole and 4-fluoroaniline.
Formation of Intermediate: The 6-chloroindazole is reacted with 4-fluoroaniline under specific conditions to form an intermediate compound.
Cyclization and Oxidation: The intermediate compound undergoes cyclization and oxidation reactions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(4-fluoroanilino)-1H-indazole-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the dione structure.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
6-Chloro-5-(4-fluoroanilino)-1H-indazole-4,7-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(4-fluoroanilino)-1H-indazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting Gene Expression: Altering the expression of genes related to disease progression.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-6-fluoroaniline: A similar compound with a bromo group instead of an indazole ring.
2-Fluoro-4-methylaniline: Another related compound with a methyl group instead of an indazole ring.
Uniqueness
6-Chloro-5-(4-fluoroanilino)-1H-indazole-4,7-dione is unique due to its specific indazole structure, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
918961-29-2 |
|---|---|
Molecular Formula |
C13H7ClFN3O2 |
Molecular Weight |
291.66 g/mol |
IUPAC Name |
6-chloro-5-(4-fluoroanilino)-1H-indazole-4,7-dione |
InChI |
InChI=1S/C13H7ClFN3O2/c14-9-11(17-7-3-1-6(15)2-4-7)12(19)8-5-16-18-10(8)13(9)20/h1-5,17H,(H,16,18) |
InChI Key |
QLTVTSNGXZNRRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=O)C3=C(C2=O)C=NN3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


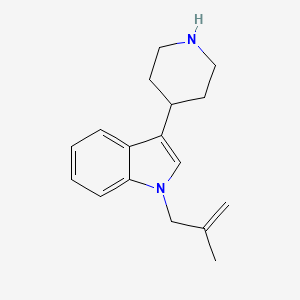
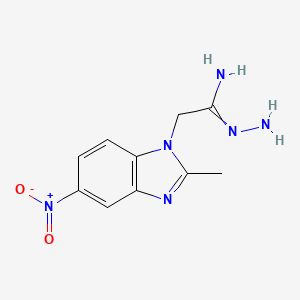
![(5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12612007.png)
![N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine](/img/structure/B12612010.png)
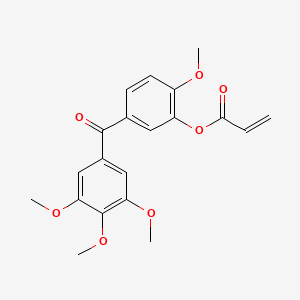
![3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12612015.png)
![Phenol, 3-[2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12612023.png)
![5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile](/img/structure/B12612031.png)
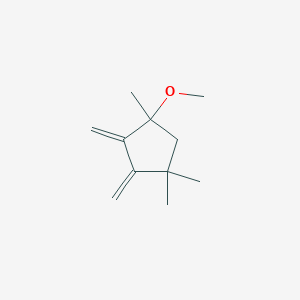
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-](/img/structure/B12612058.png)
![1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one](/img/structure/B12612062.png)
